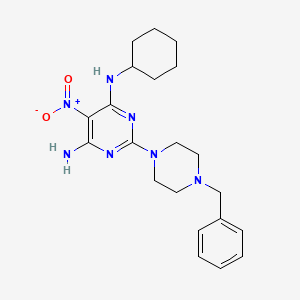

![molecular formula C22H18N2O4 B2533056 3-(furan-2-yl)-5-(4-methylphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione CAS No. 306969-53-9](/img/structure/B2533056.png)

3-(furan-2-yl)-5-(4-methylphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

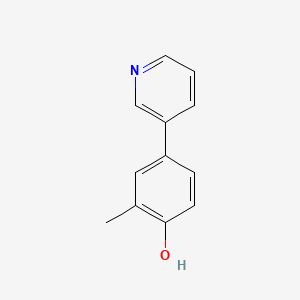

The compound "3-(furan-2-yl)-5-(4-methylphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione" is a novel derivative that falls within the class of organic compounds featuring a furan ring, a phenyl group, and a hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole moiety. This structure suggests potential biological activity, which could be of interest in pharmacological studies.

Synthesis Analysis

The synthesis of related furan-2-yl derivatives typically begins with 2-acetylfuran and involves a Claisen-Schmidt condensation with various aromatic aldehydes to yield 1-(furan-2-yl)-3-substitutedphenylprop-2-en-1-ones. These intermediates can then undergo cyclization with hydroxylamine hydrochloride to form 3-(furan-2-yl)-5-substitutedphenyl-4,5-dihydro-1,2-oxazoles. Further reactions, such as Mannich's reaction with N-methyl piperazine, can lead to the desired products, as seen in the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of furan-2-yl derivatives is often confirmed using spectroscopic methods such as IR, 1H NMR, 13C-NMR, and mass spectrometry. These techniques provide detailed information about the molecular framework and the substitution pattern on the furan ring and the oxazole moiety .

Chemical Reactions Analysis

Furan derivatives can participate in various chemical reactions due to the reactive nature of the furan ring. For instance, furan-2,3-diones can react with oxindole and Lawesson reagent to yield new derivatives of 2-oxobutanoic acid, bis-furanone, and bis-pyrrolone . Additionally, furan-2-ylidene acetates can undergo Michael type reactions with 2,3-diaminopyridine derivatives to form pyrrol-2-ylidene-acetates . These reactions highlight the versatility of furan derivatives in synthesizing biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-yl derivatives are influenced by the substituents on the furan ring and the nature of the fused heterocyclic systems. The presence of electron-donating or electron-withdrawing groups can affect the compound's reactivity, solubility, and stability. The tautomeric equilibrium between thiol and thione forms in some furan derivatives also plays a role in their chemical behavior .

Wissenschaftliche Forschungsanwendungen

Chemical Reactivity and Synthesis : This compound is involved in reactions with other heterocycles, such as furans and oxazoles. For example, studies like those by Saito, Horie, & Takahashi (1988) have explored the reactivity of related pyrrole derivatives with compounds like 3, 4, 5, 6-tetrachloro-1, 2-benzoquinone, offering insights into the chemical behavior and potential applications in synthetic chemistry.

Sensor Applications : Research by Cordaro et al. (2011) indicates that derivatives of this compound could be used as ionophores for sensor applications. Their study on a structurally similar molecule showed that it could form complexes with metal cations, suggesting potential in the development of chemical sensors.

Electron Transport Layer in Polymer Solar Cells : A study by Hu et al. (2015) focused on a related n-type conjugated polyelectrolyte used as an electron transport layer in polymer solar cells. This research underscores the utility of such compounds in renewable energy technologies.

Organic Electronics : Research into donor-acceptor copolymers for organic electronics, as shown by Yuan et al. (2012), has demonstrated the potential use of similar compounds in the development of materials for organic field-effect transistors and polymer solar cells.

Pharmacological Applications : While excluding drug use, dosage, and side effects, there are studies like that by Kumar et al. (2017) exploring the synthesis of novel derivatives for potential pharmacological applications. This indicates the broader scope of these compounds in medicinal chemistry research.

Eigenschaften

IUPAC Name |

3-(furan-2-yl)-5-(4-methylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c1-14-9-11-15(12-10-14)23-21(25)18-19(17-8-5-13-27-17)24(28-20(18)22(23)26)16-6-3-2-4-7-16/h2-13,18-20H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWAYJQLHBBIFSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(5-fluorobenzo[b]thiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2532973.png)

![4-chloro-3-methyl-N-[(4-methylphenyl)methyl]-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2532979.png)

![5-Phenyl-2-pyrimidin-2-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2532981.png)

![(5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol hydrochloride](/img/structure/B2532984.png)

![2-Chloro-1-(1-ethylspiro[6,7-dihydroimidazo[4,5-c]pyridine-4,4'-oxane]-5-yl)ethanone](/img/structure/B2532988.png)

![1-chloro-N-[3-(difluoromethoxy)-4-methoxyphenyl]isoquinoline-3-carboxamide](/img/structure/B2532991.png)

![5-(3,4-dimethoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2532993.png)

![Spiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B2532996.png)